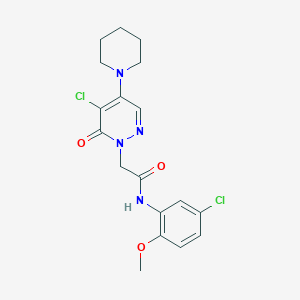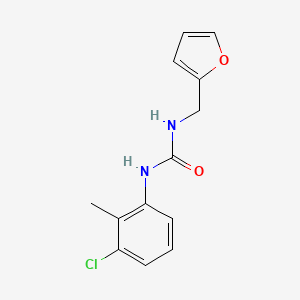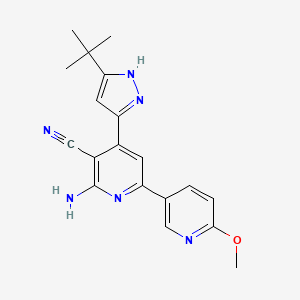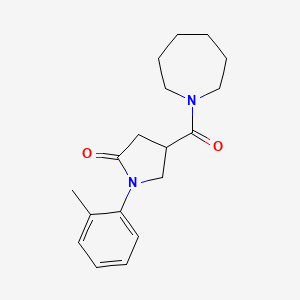![molecular formula C19H12Cl2N2S B5335241 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile](/img/structure/B5335241.png)
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 2-methylphenylacetonitrile in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound may undergo substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Products may include oxidized thiazole derivatives or phenyl ketones.
Reduction: Products may include amines or reduced thiazole derivatives.
Substitution: Products may include halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic properties.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Pharmaceuticals: Thiazole derivatives are used in the development of drugs for various diseases, including cancer and infectious diseases.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Dyes and Pigments: Thiazole derivatives are used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As a pharmaceutical, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
- (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dichlorophenyl group and the 2-methylphenyl group can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Eigenschaften
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c1-12-4-2-3-5-13(12)8-14(10-22)19-23-18(11-24-19)16-7-6-15(20)9-17(16)21/h2-9,11H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWFMRNHXSOMEW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,6-difluoropyrimidin-2-yl)amino]butanoic acid](/img/structure/B5335194.png)
![ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid](/img/structure/B5335197.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5335207.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5335214.png)
![2-methyl-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5335231.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide](/img/structure/B5335253.png)

![methyl {2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B5335260.png)

![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE](/img/structure/B5335270.png)
